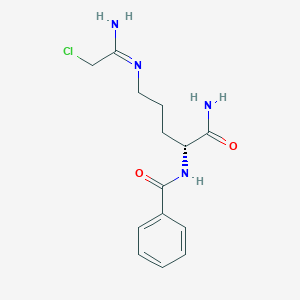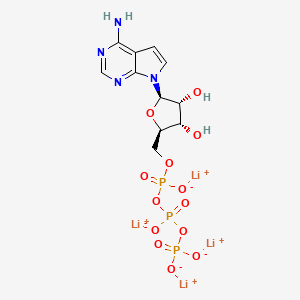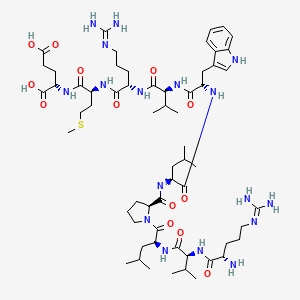
BDC2.5 mimotope 1040-51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BDC2.5 mimotope 1040-51 is a mimotope peptide for the diabetogenic T cell clone BDC2.5. It was isolated from non-obese diabetic mice and is used primarily for scientific research . This peptide is significant in the study of autoimmune diabetes, as it prompts T cells from prediabetic and diabetic non-obese diabetic mice to respond to BDC2.5 mimotope peptides .
準備方法
Synthetic Routes and Reaction Conditions
BDC2.5 mimotope 1040-51 is synthesized using standard solid-phase peptide synthesis techniques. The peptide sequence is H-Arg-Val-Leu-Pro-Leu-Trp-Val-Arg-Met-Glu-OH . The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin.
Industrial Production Methods
The industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves automated peptide synthesizers and rigorous purification processes, such as high-performance liquid chromatography, to ensure high purity and yield .
化学反応の分析
Types of Reactions
BDC2.5 mimotope 1040-51 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to T cell receptors.
Common Reagents and Conditions
Solid-phase peptide synthesis reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., piperidine).
Purification reagents: Solvents like acetonitrile and water for high-performance liquid chromatography.
Major Products Formed
The primary product formed is the this compound peptide itself. During synthesis, intermediate peptides are formed, which are subsequently elongated to produce the final peptide .
科学的研究の応用
BDC2.5 mimotope 1040-51 is used extensively in autoimmune diabetes research. It serves as a tool to study the activation and response of diabetogenic T cells. Researchers use this peptide to investigate the mechanisms of T cell-mediated beta-cell destruction in the pancreas, which is a hallmark of type 1 diabetes .
作用機序
BDC2.5 mimotope 1040-51 exerts its effects by mimicking the natural epitopes recognized by the BDC2.5 T cell clone. When introduced to T cells from non-obese diabetic mice, it binds to the T cell receptors, triggering an immune response. This interaction helps researchers understand how T cells recognize and respond to specific antigens in autoimmune diabetes .
類似化合物との比較
Similar Compounds
BDC2.5 mimotope 1040-31: Another mimotope peptide for the BDC2.5 T cell clone, known for its specificity in stimulating BDC2.5 cells.
BDC2.5 mimotope 1040-51: Similar in function but may have slight variations in sequence or structure.
Uniqueness
This compound is unique due to its specific sequence and high affinity for the BDC2.5 T cell clone. This specificity makes it a valuable tool for studying the precise mechanisms of T cell activation and autoimmune responses in type 1 diabetes .
特性
分子式 |
C60H99N17O13S |
|---|---|
分子量 |
1298.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1 |
InChIキー |
OWEPERKDAFRHOM-XQYUPZCISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
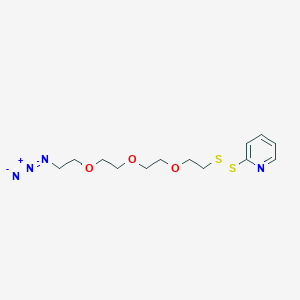
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
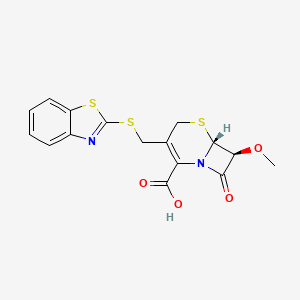

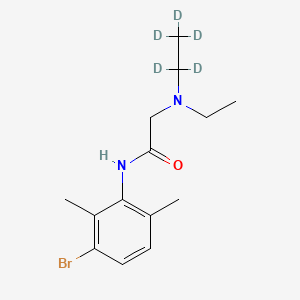
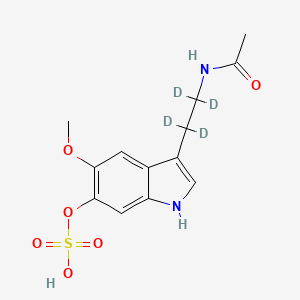
![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)


